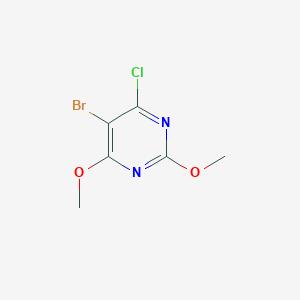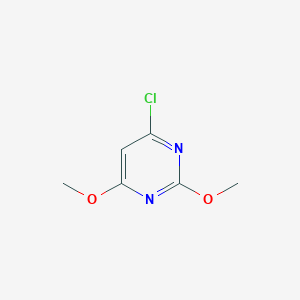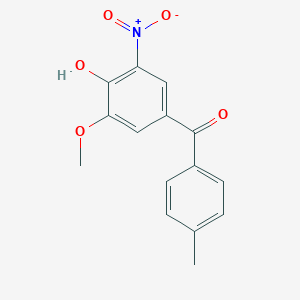
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid
Vue d'ensemble
Description
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Beta-Asp-O-Benzyl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of aspartic acid and is commonly used in the synthesis of peptides.
Mécanisme D'action
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl acts as a protecting group for the aspartic acid residue in peptide synthesis. It prevents unwanted reactions from occurring during the synthesis process, thereby ensuring the purity and yield of the final product. 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl can be easily removed from the peptide sequence using acid-catalyzed hydrolysis.
Effets Biochimiques Et Physiologiques
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl itself does not have any significant biochemical or physiological effects. However, peptides synthesized using 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl as a building block can have various effects depending on their sequence and structure. Peptides can act as hormones, neurotransmitters, and enzymes, among other things.
Avantages Et Limitations Des Expériences En Laboratoire
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It also allows for the synthesis of peptides with high purity and yield. However, 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl has some limitations. It can be expensive, and the synthesis process can be time-consuming.
Orientations Futures
There are several future directions for the use of 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl in scientific research. One direction is the synthesis of new peptides with specific functions. Peptides can be designed to target specific receptors or enzymes, which can have applications in drug development. Another direction is the study of the structure and function of proteins using peptides synthesized with 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl. Peptides can be used to study protein-protein interactions and protein folding, among other things.
Conclusion:
In conclusion, 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl is a useful compound in scientific research due to its ability to act as a protecting group for the aspartic acid residue in peptide synthesis. It has several advantages for lab experiments, including high purity and yield of synthesized peptides. 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl has several future directions for research, including the synthesis of new peptides with specific functions and the study of protein structure and function.
Applications De Recherche Scientifique
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl has been widely used in scientific research as a building block for the synthesis of peptides. Peptides are short chains of amino acids that play a crucial role in various biological processes. 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid-O-Benzyl is used to introduce aspartic acid into peptide sequences, which can then be used to study the structure and function of proteins.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKGPJRAGHSOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399472 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
159002-15-0 | |
| Record name | N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)





![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)


